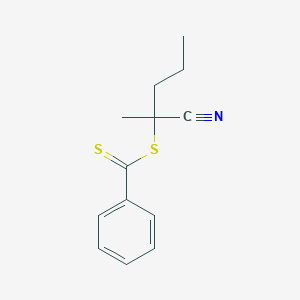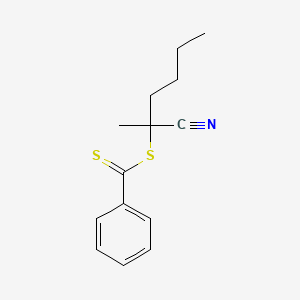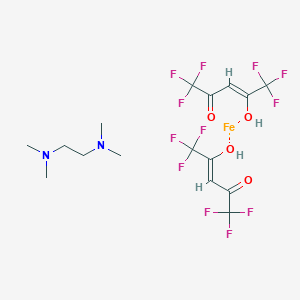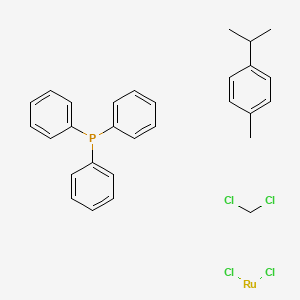
Dichloro(p-cymene)(triphenylphosphane)ruthenium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro(p-cymene)(triphenylphosphane)ruthenium(II) is an organometallic compound with the formula [Ru(C10H14)Cl2(C18H15P)]. It is a ruthenium complex that features a p-cymene ligand, two chloride ligands, and a triphenylphosphane ligand. This compound is known for its classic pseudo-tetrahedral piano-stool structure, which is common among arene ruthenium complexes .
准备方法
Synthetic Routes and Reaction Conditions
Dichloro(p-cymene)(triphenylphosphane)ruthenium(II) can be synthesized by reacting dichloro(p-cymene)ruthenium(II) dimer with triphenylphosphane. The reaction typically takes place in an organic solvent such as dichloromethane under an inert atmosphere . The general reaction is as follows: [ [Ru(p-cymene)Cl_2]_2 + 2 PPh_3 \rightarrow 2 [Ru(p-cymene)Cl_2(PPh_3)] ]
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory preparation methods. The process involves the use of ruthenium trichloride as a starting material, which is reacted with p-cymene and triphenylphosphane under controlled conditions .
化学反应分析
Types of Reactions
Dichloro(p-cymene)(triphenylphosphane)ruthenium(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines, amines, or carbonyls.
Oxidation and Reduction Reactions: The ruthenium center can participate in redox reactions, changing its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines, amines, and carbonyl compounds.
Oxidation and Reduction Reactions: Reagents such as hydrogen, carbon monoxide, and various oxidizing agents are used under specific conditions.
Major Products Formed
Substitution Products: Formation of new ruthenium complexes with different ligands.
Redox Products: Formation of ruthenium hydrides or carbonyl complexes.
科学研究应用
Dichloro(p-cymene)(triphenylphosphane)ruthenium(II) has a wide range of applications in scientific research:
作用机制
The mechanism of action of dichloro(p-cymene)(triphenylphosphane)ruthenium(II) involves its interaction with molecular targets such as DNA and proteins. The compound’s piano-stool structure allows it to bind to these targets, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Dichlorotris(triphenylphosphine)ruthenium(II): Another ruthenium complex with similar catalytic properties.
Dichloro(p-cymene)ruthenium(II) dimer: A precursor to dichloro(p-cymene)(triphenylphosphane)ruthenium(II) with similar structural features.
Uniqueness
Dichloro(p-cymene)(triphenylphosphane)ruthenium(II) is unique due to its specific combination of ligands, which confer distinct reactivity and stability. The presence of the p-cymene ligand provides steric hindrance, influencing the compound’s reactivity compared to other ruthenium complexes .
属性
IUPAC Name |
dichloromethane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene;triphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.C10H14.CH2Cl2.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)10-6-4-9(3)5-7-10;2-1-3;;;/h1-15H;4-8H,1-3H3;1H2;2*1H;/q;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCNSVXDEFGLMT-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Ru]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31Cl4PRu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
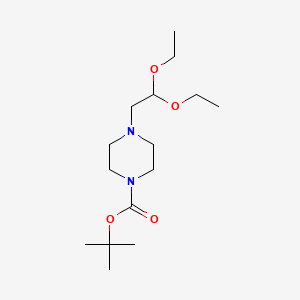

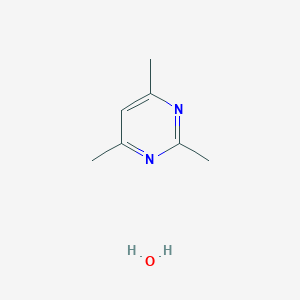
![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B6309746.png)
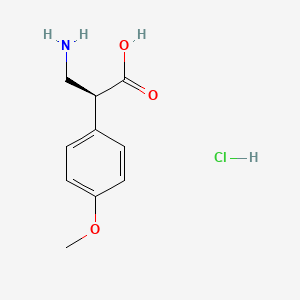
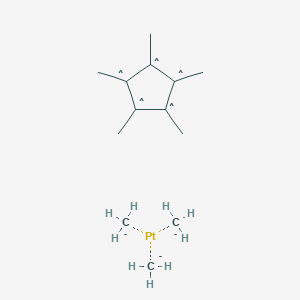
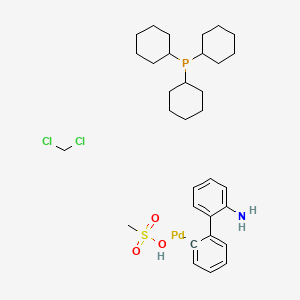
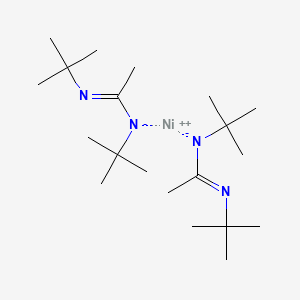
![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)
![copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide](/img/structure/B6309827.png)
![[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B6309834.png)
